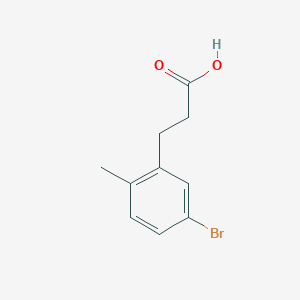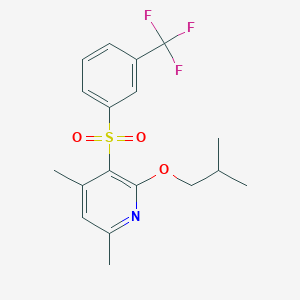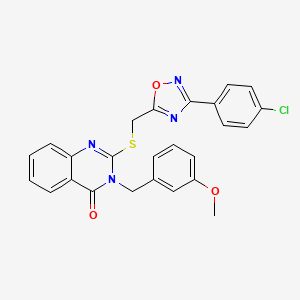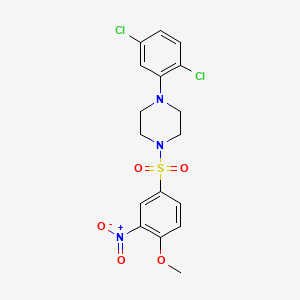
3-(5'-Bromo-2'-methylphenyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5’-Bromo-2’-methylphenyl)propionic acid is a carboxylic acid building block . It is also known as Bromfenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions.
Synthesis Analysis
The synthesis of 3-(5’-Bromo-2’-methylphenyl)propionic acid involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 3-(5’-Bromo-2’-methylphenyl)propionic acid is C10H11BrO2. The molecular weight is 243.1.Physical And Chemical Properties Analysis
3-(5’-Bromo-2’-methylphenyl)propionic acid appears as crystals or powder or crystalline powder . It has a melting point of 112.0-121.0°C . The compound is white in color .科学的研究の応用
Organic Synthesis
3-(5-Bromo-2-methylphenyl)propanoic acid: is a versatile building block in organic synthesis. Its bromine atom can be used for further functional group transformations, such as Suzuki coupling reactions, which are pivotal in constructing complex organic molecules . This compound can also undergo decarboxylation reactions to form styrene derivatives, which are valuable in polymer chemistry.
Medicinal Chemistry
In medicinal chemistry, 3-(5-Bromo-2-methylphenyl)propanoic acid can be utilized to synthesize a variety of biologically active molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals, especially in the realm of anti-inflammatory and analgesic drugs .
Material Science
This compound finds applications in material science, particularly in the synthesis of new organic semiconductors. The bromine atom allows for easy modification of the compound, which can be used to tune the electronic properties of materials for organic photovoltaic cells .
Analytical Chemistry
3-(5-Bromo-2-methylphenyl)propanoic acid: can serve as a standard or reagent in analytical chemistry. It can be used to calibrate instruments or as a reactant in the development of new analytical methods, such as chromatography or mass spectrometry .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown can help assess the risks and behaviors of similar compounds in ecosystems .
Biochemistry
In biochemistry, 3-(5-Bromo-2-methylphenyl)propanoic acid can be used to investigate enzyme-catalyzed reactions involving halogenated aromatic compounds. It can act as a substrate to study the specificity and mechanism of halogenase enzymes .
Agriculture
The compound’s potential use in agriculture could be explored, particularly in the synthesis of herbicides or pesticides. Its structural motif is common in many agrochemicals, and its reactivity with various functional groups makes it a candidate for developing new agricultural chemicals .
Pharmacology
Finally, in pharmacology, 3-(5-Bromo-2-methylphenyl)propanoic acid may be used in drug discovery and development processes. Its structural features are beneficial for creating compounds with potential therapeutic effects, especially in targeting certain receptors or enzymes .
Safety and Hazards
特性
IUPAC Name |
3-(5-bromo-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMPEDTZHVKCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)


![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)
![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)